
2-Amino-5-nitrophenol
Overview
Description
2-Amino-5-nitrophenol (CAS: 121-88-0, molecular formula: C₆H₆N₂O₃, molecular weight: 154.13 g/mol) is an aromatic compound featuring an amino (–NH₂) group at position 2 and a nitro (–NO₂) group at position 5 on the phenol ring . It exists as a yellow to yellowish-brown crystalline powder with a melting point of 198–202°C (decomposition) and a density of 1.511 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-5-nitrophenol typically involves the following steps:
Cyclization Reaction: 2-Aminophenol reacts with thionyl chloride in the presence of a solvent and an acid-binding agent to form a cyclic compound.
Nitration Reaction: The cyclic compound undergoes nitration using a mixture of concentrated sulfuric acid and concentrated nitric acid to produce a nitrated substance.
Hydrolysis: The nitrated substance is hydrolyzed with sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production methods for this compound include:
o-Hydroxyacetanilide Method: This traditional method involves multiple steps and generates significant waste.
p-Nitroaniline Method: Another traditional method with similar drawbacks.
Ortho-Aminophenol Process: This method is preferred for its lower cost, higher yield, and reduced waste production.
Chemical Reactions Analysis
2-Amino-5-nitrophenol undergoes various chemical reactions, including:
Oxidation: It is slowly oxidized by air at room temperature.
Reduction: As a reducing agent, it is incompatible with strong oxidizing agents.
Common Reagents and Conditions:
Oxidation: Exposure to air.
Reduction: Avoidance of strong oxidizing agents.
Substitution: Use of diazotation and coupling reagents.
Major Products:
Oxidation: Oxidized derivatives.
Reduction: Reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemical Synthesis and Dye Manufacturing
Azo Dyes Production
2-Amino-5-nitrophenol is primarily utilized as an intermediate in the synthesis of several azo dyes, including CI Solvent Red 8. This dye is employed for coloring synthetic resins, lacquers, inks, and wood stains . The compound's ability to undergo nitration and subsequent reactions makes it a valuable building block for creating vibrant colorants.
Mechanism of Synthesis
The synthesis of this compound typically involves the reaction of 2-aminophenol with acetic anhydride to form 2-methylbenzoxazole, which is then nitrated and hydrolyzed to yield the final product . This process highlights the compound's versatility as a precursor for various chemical transformations.
Photographic Chemistry
Cyan Couplers
In photographic chemistry, derivatives of this compound are essential as cyan-image-forming couplers. These compounds are integral to the development process in color photography, providing good color restoration and fastness to heat and humidity . The ability to modify the nitro group into other functional groups enhances their utility as synthetic intermediates.
Biomedical Research
Potential Therapeutic Applications
Research indicates that this compound may have applications in biomedical fields due to its reducing properties. It can act as a reducing agent or antioxidant, potentially leading to the development of physiologically active compounds through further chemical modifications .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies have shown that while it can induce mutations in certain bacterial and mammalian cell lines, its effects vary significantly based on concentration and exposure duration . For instance, high doses administered to laboratory animals resulted in reduced survival rates and increased incidence of specific tumors .
Summary Table of Applications
Application Area | Description | Key Compounds/Products |
---|---|---|
Azo Dye Production | Intermediate for azo dyes like CI Solvent Red 8 | Synthetic resins, inks |
Photographic Chemistry | Cyan couplers for color photography | Color restoration agents |
Biomedical Research | Potential reducing agent/antioxidant; therapeutic applications | Physiologically active compounds |
Safety Assessments | Evaluated for toxicological effects; found safe at low concentrations | Hair coloring products |
Mechanism of Action
The mechanism of action of 2-Amino-5-nitrophenol involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Toxicity Profile:
- Mutagenicity : Positive in Salmonella typhimurium TA98 (with/without metabolic activation) and mouse lymphoma L5178Y cells .
- Carcinogenicity: Limited evidence in rats (pancreatic acinar cell adenomas at 100–200 mg/kg doses) but inconclusive in humans (IARC Group 3 classification) .
Comparison with Structurally Similar Compounds
Structural Isomers
2-Amino-4-Nitrophenol (CAS: 99-57-0)
- Structure: Amino at position 2, nitro at position 3.
- Properties : Melting point 143°C; used in dyes and organic synthesis .
4-Amino-2-Nitrophenol (CAS: 119-34-6)
- Structure: Amino at position 4, nitro at position 2.
Key Differences :
- Reactivity: Positional isomerism affects electrophilic substitution patterns. For example, 2-amino-5-nitrophenol undergoes diazotization more readily due to nitro group orientation .
Functional Analogues
2-Nitrophenol (CAS: 88-75-5)
- Structure : Single nitro group at position 2.
- Properties : Melting point 45°C; used in pesticide synthesis .
- Toxicity: Less mutagenic than amino-substituted derivatives but toxic to aquatic life .
2,4-Diaminophenol
- Structure: Amino groups at positions 2 and 4.
- Properties : Higher solubility in water; used in photographic developers.
- Toxicity : Mutagenic only with metabolic activation in S. typhimurium TA1538 .
Comparative Data Tables
Table 1: Physical and Chemical Properties
Compound | CAS | Melting Point (°C) | Molecular Weight | Key Applications |
---|---|---|---|---|
This compound | 121-88-0 | 198–202 (dec.) | 154.13 | Hair dyes, pharmaceuticals |
2-Amino-4-nitrophenol | 99-57-0 | 143 | 154.12 | Organic synthesis |
4-Amino-2-nitrophenol | 119-34-6 | 125–127 | 154.12 | Limited industrial use |
2-Nitrophenol | 88-75-5 | 45 | 139.11 | Pesticides |
Table 2: Toxicity Profiles
Research Findings and Implications
Synthetic Efficiency: this compound’s synthesis via cyclocondensation (80% yield) outperforms conventional methods (36–53% yield) .
Pharmaceutical Relevance : Its derivatives show potent anticonvulsant activity, with IC₅₀ values <10 μM in seizure models .
Regulatory Status: Classified as non-carcinogenic to humans (IARC Group 3) but restricted in cosmetics due to mutagenicity concerns .
Biological Activity
2-Amino-5-nitrophenol (2A5NP), a compound with the CAS number 121-88-0, has garnered attention due to its applications in hair dyes and its potential biological effects. This article delves into various aspects of its biological activity, including toxicity, carcinogenic potential, genetic effects, and dermal absorption rates.
Animal Studies
Extensive toxicology studies have been conducted to evaluate the carcinogenic potential of 2A5NP. In a two-year study by the National Toxicology Program (NTP), F344/N rats and B6C3F1 mice were administered 2A5NP via gavage. The results indicated:
- Rats : Male rats receiving 100 mg/kg exhibited a significant increase in pancreatic acinar cell adenomas (10 out of 50) compared to controls (1 out of 50) . High doses (200 mg/kg) resulted in reduced survival rates and severe intestinal inflammation.
- Mice : No significant tumor incidence was observed in low-dose groups, but high-dose groups showed inadequate data due to high mortality rates .
Summary of Findings from NTP Studies
Species | Dose (mg/kg) | Tumor Incidence | Survival Rate (%) |
---|---|---|---|
Male Rats | 100 | 10/50 | 32% |
Male Rats | 200 | Not applicable | 8% |
Female Rats | 100 | Not significant | 58% |
Female Rats | 200 | Not significant | 58% |
B6C3F1 Mice | 400 | Not significant | Data inadequate |
These findings suggest that while there is evidence of carcinogenic activity in male rats, female rats and mice did not show similar responses .
Genetic Toxicity
This compound has demonstrated mutagenic properties in various assays:
- Bacterial Mutagenesis : Induced gene mutations in Salmonella typhimurium and bacteriophage .
- Mammalian Cells : Induced sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary (CHO) cells, both with and without metabolic activation .
Dermal Absorption Studies
Given its use in cosmetic formulations, understanding the dermal absorption of 2A5NP is crucial. A study utilizing a Franz diffusion cell with mini pig skin revealed:
- Total Dermal Absorption Rate : The absorption rate was found to be approximately 13.6 ± 2.9% for a concentration of 1.5% applied over varying time periods.
Dermal Absorption Data
Measurement | Mean ± Standard Deviation (%) |
---|---|
Wash (30 min) | 72.2 ± 2.7 |
Swab (24 h) | 4.6 ± 1.4 |
Stratum Corneum | 1.0 ± 2.3 |
Skin (Dermis + Epidermis) | 4.6 ± 1.3 |
Receptor Fluid | 9.1 ± 2.9 |
Total Recovery | 91.4 ± 3.9 |
These results indicate that while a significant amount can be washed off shortly after application, a notable percentage remains absorbed into the skin .
Case Studies and Implications
The implications of these findings are particularly relevant for occupational safety and consumer health regarding products containing this compound:
- Occupational Exposure : Workers handling hair dyes containing this compound may be at risk for dermal exposure leading to systemic effects, including potential carcinogenic outcomes.
- Consumer Products : The use of hair dyes containing this compound necessitates careful labeling and consumer education regarding potential risks associated with prolonged exposure.
Q & A
Basic Research Questions
Q. Q1. What are the established methodologies for synthesizing 2-amino-5-nitrophenol and characterizing its purity in academic research?
A1. this compound is typically synthesized via nitration of 2-aminophenol followed by regioselective purification. A common method involves controlled nitration using nitric acid in sulfuric acid at 0–5°C to minimize byproducts like 2-amino-4-nitrophenol. Post-synthesis, purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and melting point verification (198–202°C, decomposition observed via differential scanning calorimetry) . Recrystallization in ethanol-water mixtures improves purity (>98% by GC-MS) .
Q. Q2. How can researchers reliably quantify this compound in complex matrices (e.g., environmental samples or synthetic mixtures)?
A2. Reverse-phase HPLC with diode array detection (DAD) is recommended, using a C18 column and a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (30:70 v/v). Calibration curves show linearity (R² > 0.999) in 0.1–100 µg/mL. For trace analysis, solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges achieves >90% recovery . Confirmatory analysis via LC-MS/MS (MRM transition m/z 154 → 108) enhances specificity .
Q. Q3. What are the acute and chronic toxicity profiles of this compound relevant to laboratory safety protocols?
A3. Acute oral LD₅₀ in rats is >4 g/kg, with intraperitoneal LD₅₀ >800 mg/kg. Chronic exposure (13-week studies) in rats at 52 g/kg caused gastrointestinal ulceration and hepatomegaly . The compound is mutagenic in Salmonella assays (Ames test) and induces chromosomal aberrations in mammalian cells. IARC classifies it as Group 3 ("not classifiable as carcinogenic to humans") due to limited evidence in rodents . Lab handling requires PPE, fume hoods, and waste neutralization with 10% NaOH .
Advanced Research Questions
Q. Q4. How do computational methods (e.g., DFT) elucidate the electronic properties of this compound for applications in nonlinear optics?
A4. Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates hyperpolarizability (β = 12.3 × 10⁻³⁰ esu), indicating potential for second-harmonic generation (SHG). Molecular electrostatic potential (MEP) maps reveal electron-deficient nitro groups and electron-rich amino-hydroxyl regions, critical for supramolecular cocrystal design (e.g., with 2,4-dinitrophenol) . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., O–H⋯N hydrogen bonds) driving crystallographic packing .
Q. Q5. What experimental and computational approaches resolve contradictions in carcinogenicity data across species?
A5. Discrepancies in rodent studies (e.g., pancreatic acinar-cell tumors in male rats vs. inconclusive data in mice ) are addressed via species-specific metabolic profiling. In vitro assays using rat S9 liver fractions identify nitroreductase-mediated formation of DNA-reactive intermediates (e.g., hydroxylamines). Computational toxicokinetic models (e.g., GastroPlus®) simulate interspecies differences in intestinal absorption and hepatic clearance, linking dose thresholds to observed pathologies .
Q. Q6. How can X-ray crystallography and SHELX refinement optimize structural analysis of this compound derivatives?
A6. Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) resolves bond lengths and angles, with SHELXL refining anisotropic displacement parameters. For example, the C–N bond in the nitro group measures 1.465 Å, consistent with resonance stabilization. Twinning and disorder in crystals are mitigated using the TWIN/BASF protocol in SHELX . High-resolution data (R₁ < 0.05) validate hydrogen-bonding networks critical for stability in cocrystals .
Q. Methodological Considerations
Q. Q7. What strategies minimize byproduct formation during nitration of 2-aminophenol?
A7. Temperature control (<5°C) and stoichiometric H₂SO₄/HNO₃ (3:1 v/v) reduce di-nitration byproducts. Kinetic monitoring via in situ FTIR (ν(NO₂) at 1520 cm⁻¹) ensures reaction quench at >90% conversion. Post-reaction, selective precipitation at pH 4–5 isolates this compound (solubility 0.8 g/L in cold water) from 2-amino-4-nitrophenol (solubility 2.1 g/L) .
Q. Q8. How do researchers validate mutagenicity assays for this compound given conflicting in vitro/in vivo data?
A8. Bacterial reverse mutation assays (OECD 471) with TA98 and TA100 strains (±S9 metabolic activation) confirm frameshift and base-pair mutations. Discrepancies with in vivo dominant lethal tests (negative in rats ) are resolved using transgenic rodent models (e.g., MutaMouse) to quantify lacZ mutations in target tissues. Dose-response modeling (PROAST software) identifies NOAEL thresholds for regulatory risk assessment .
Properties
IUPAC Name |
2-amino-5-nitrophenol | |
---|---|---|
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InChI |
InChI=1S/C6H6N2O3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H,7H2 | |
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InChI Key |
DOPJTDJKZNWLRB-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)N | |
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Molecular Formula |
C6H6N2O3 | |
Record name | 2-AMINO-5-NITROPHENOL | |
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DSSTOX Substance ID |
DTXSID1020063 | |
Record name | 2-Amino-5-nitrophenol | |
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Molecular Weight |
154.12 g/mol | |
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Physical Description |
2-amino-5-nitrophenol appears as brown amorphous granules or powder. Melting point 198-202 °C., Olive-brown, brown, or orange solid; [HSDB] Green crystalline solid; [MSDSonline] | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in water, Soluble in ethanol, acetone, and benzene, Soluble in deuterated DSMO | |
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Vapor Pressure |
0.0000352 [mmHg] | |
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Color/Form |
Olive-brown, brown to orange crystalline solid, Orange needles when recrystallized from water | |
CAS No. |
121-88-0 | |
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Melting Point |
388 to 396 °F (decomposes) (NTP, 1992), 205.8 °C | |
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Retrosynthesis Analysis
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